molecular formula C36H44N4O B1676065 Manzamine A CAS No. 104196-68-1

Manzamine A

Cat. No.: B1676065
CAS No.: 104196-68-1
M. Wt: 548.8 g/mol
InChI Key: FUCSLKWLLSEMDQ-AWTNBHCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Manzamine A is a β-carboline alkaloid derived from marine sponges of the genera Haliclona, Xestospongia, and Acanthostrongylophora. It features a complex pentacyclic structure with fused azacyclic rings and a macrocyclic ether bridge, contributing to its diverse bioactivities . Notably, it exhibits potent anticancer, antimalarial, anti-inflammatory, and neuroprotective properties . Despite its structural complexity, total syntheses have been achieved in 18-step sequences, enabling further pharmacological exploration .

Scientific Research Applications

Anticancer Properties

Manzamine A has demonstrated potent anticancer effects against several cancer types. Research indicates that it inhibits tumor growth and induces apoptosis in cancer cells through various mechanisms:

  • Cervical Cancer : In studies, this compound effectively halted the growth of cervical cancer cells, showing a high potency compared to known inhibitors of cancer-related proteins .
  • Pancreatic Cancer : It sensitizes pancreatic adenocarcinoma cells to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), enhancing the efficacy of existing treatments .
  • Melanoma and Other Cancers : Previous research has also highlighted its effectiveness against melanoma and prostate cancers, suggesting its potential as a multi-targeted anticancer agent .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it effective against various bacterial and viral infections:

  • Bacterial Infections : this compound shows activity against both gram-positive and gram-negative bacteria. It has been studied for its ability to inhibit the formation of foam cells in macrophages, which is relevant for atherosclerosis prevention .
  • Viral Infections : In corneal cells, this compound inhibits the replication of herpes simplex virus type 1 (HSV-1), demonstrating its antiviral potential .

Antiparasitic Effects

This compound has been identified as a potent agent against parasites:

  • Malaria : It has shown significant activity against Plasmodium species, with studies indicating that it can achieve up to 70% inhibition of the malaria parasite at low concentrations without causing host cell toxicity . In vivo studies have demonstrated that this compound can prolong survival in infected rodents significantly compared to untreated controls .
  • Leishmaniasis : The compound also exhibits potential against Leishmania donovani, the causative agent of visceral leishmaniasis, indicating its broad-spectrum antiparasitic activity .

Neuroprotective Effects

Research suggests that this compound may have neuroprotective properties:

  • Alzheimer’s Disease : Studies indicate that it decreases tau hyperphosphorylation and inhibits glycogen synthase kinase 3, which are critical processes involved in Alzheimer's disease pathology . This positions this compound as a potential therapeutic agent for neurodegenerative diseases.

Case Studies and Research Findings

Study FocusKey FindingsReference
Cervical CancerInhibits growth; 10x more potent than known inhibitors
Pancreatic CancerSensitizes cells to TRAIL; decreases cell migration
Malaria70% inhibition at low doses; effective in vivo
HSV-1 InfectionInhibits viral replication in corneal cells
Alzheimer’s DiseaseDecreases tau hyperphosphorylation

Comparison with Similar Compounds

Manzamine A belongs to a family of over 40 structurally related alkaloids. Key analogs and their distinguishing features are discussed below:

Structural Differences

Compound Key Structural Features Biological Implications References
This compound Pentacyclic core with C-12/C-34 ether bridge Broad-spectrum activity (anticancer, antimalarial)
8-Hydroxythis compound Hydroxy group at C-8 Enhanced autophagy inhibition (−10.5 docking score vs. −9.9 for Manzamine E) ; blocks calcium channels (31.5% inhibition at 1.0 μM)
Manzamine E Epoxide at C-11/C-12; lacks C-8 hydroxy group Reduced binding affinity compared to 8-hydroxythis compound
Manzamine F Ether bridge at C-12/C-28; oxidized azacyclic ring Moderate growth inhibition in cervical cancer cells (2–4 μM)
Ircinal A Linear precursor lacking macrocyclic ring Intermediate in biosynthesis; lower bioactivity
Neo-kauluamine Dimeric structure with two manzamine units High cytotoxicity (IC₅₀ = 1.0 μg/mL)

Structure-Activity Relationships (SAR)

  • Hydroxy Groups : Addition of a hydroxy group at C-8 (e.g., 8-hydroxythis compound) enhances binding affinity to targets like RSK1 kinase (−10.5 kcal/mol docking score) and autophagy-related proteins .
  • Epoxides and Ether Bridges : Epoxidation (e.g., Manzamine E) or alternative ether linkages (e.g., Manzamine F) reduce metabolic stability and bioactivity compared to this compound .
  • Dimerization : Neo-kauluamine’s dimeric structure increases cytotoxicity but limits selectivity .

Toxicity and Pharmacokinetics

  • This compound : Cytotoxic to mammalian cells (IC₅₀ = 0.5 μM in Vero cells) but exhibits favorable pharmacokinetics (20.6% oral bioavailability in rats) .
  • Modified Analogs : Quaternization of the β-carboline moiety (e.g., compound 2 in ) reduces cytotoxicity while retaining antimalarial activity (IC₅₀ = 0.7–1.0 μM) .

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and purifying Manzamine A from marine sponges?

  • Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like vacuum liquid chromatography (VLC) and HPLC. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation .
  • Example Protocol :

  • Extraction : Homogenize sponge tissue in MeOH:CH₂Cl₂ (1:1), filter, and concentrate.
  • Fractionation : Use VLC with gradients of hexane/EtOAc/MeOH.
  • Purification : Apply semi-preparative HPLC with C18 columns and acetonitrile/water mobile phases.
  • Validation : Compare NMR data (¹³C/¹H) with literature .

Q. How do researchers validate the anticancer activity of this compound in vitro?

  • Answer : Standard assays include:

  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MDA-MB-231, HepG2).
  • Apoptosis : Flow cytometry for Annexin V/PI staining.
  • Mechanistic Screening : Western blotting for caspase-3/9 activation or Bcl-2 family proteins.
    • Controls : Include positive controls (e.g., doxorubicin) and vehicle-treated cells. Replicate experiments ≥3 times to ensure statistical significance (p<0.05 via t-test) .

Q. What are the common challenges in reproducing this compound’s bioactivity across studies?

  • Answer : Variability arises from:

  • Source Material : Sponge species, collection depth, and geographical location.
  • Extraction Efficiency : Solvent polarity and temperature during isolation.
  • Assay Conditions : Cell line passage number, serum concentration, and incubation time.
    • Mitigation : Standardize protocols using guidelines from journals like Journal of Natural Products and report detailed metadata .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action across published studies?

  • Answer :

Comparative Analysis : Replicate key experiments (e.g., kinase inhibition assays) under identical conditions.

Multi-omics Integration : Use transcriptomics/proteomics to identify pathway convergence (e.g., NF-κB vs. Wnt/β-catenin).

Meta-Analysis : Pool data from studies meeting inclusion criteria (e.g., standardized IC₅₀ measurements) to identify trends .

  • Example Workflow :

  • Data Collection : Extract IC₅₀ values and assay conditions from 20+ studies.
  • Statistical Testing : Apply ANOVA to assess variability between labs.

Q. What experimental designs optimize the discovery of this compound derivatives with enhanced bioavailability?

  • Answer :

  • Rational Design : Modify the β-carboline core via semi-synthesis (e.g., esterification, glycosylation).
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict ADMET properties.
  • In Vivo Validation : Pharmacokinetic studies in murine models with LC-MS/MS quantification .
    • Table: Derivative Bioactivity
DerivativeModificationSolubility (mg/mL)IC₅₀ (μM)
MA-0018-OH0.452.1
MA-00212-acetate0.781.4

Q. How can researchers design studies to assess this compound’s synergistic effects with existing chemotherapeutics?

  • Answer :

  • Combination Index (CI) : Use Chou-Talalay method with CompuSyn software.
  • Experimental Groups : Test this compound alone, chemotherapeutic alone, and combinations at fixed ratios.
  • Mechanistic Interrogation : RNA-seq to identify overlapping pathways (e.g., apoptosis, autophagy) .
    • Statistical Note : Calculate CI values for multiple dose-effect levels (e.g., ED₅₀, ED₇₅).

Q. Methodological Guidelines

  • For Basic Questions : Prioritize reproducibility by documenting equipment models (e.g., Agilent 1260 HPLC), buffer compositions, and cell culture conditions .
  • For Advanced Questions : Align hypotheses with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) .
  • Data Presentation : Use tables for comparative analyses and error bars (±SEM) in graphs. Avoid ambiguous terms like “significant”; report exact p-values .

Properties

CAS No.

104196-68-1

Molecular Formula

C36H44N4O

Molecular Weight

548.8 g/mol

IUPAC Name

(2R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol

InChI

InChI=1S/C36H44N4O/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2/t26?,30?,34?,35-,36-/m0/s1

InChI Key

FUCSLKWLLSEMDQ-AWTNBHCRSA-N

SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78

Isomeric SMILES

C1CCN2CCC3C(=C[C@@](CCC=CC1)(C4[C@]3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78

Canonical SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Keramamine A;  Manzamine A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.